molecular formula C34H24ClN6Ru+ B12496998 1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride

1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride

Cat. No.: B12496998
M. Wt: 653.1 g/mol
InChI Key: HGKWXGDGCGMDCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: is a coordination complex that features ruthenium as the central metal ion, coordinated with bipyridyl and phenanthroline ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride typically involves the reaction of ruthenium chloride with bipyridyl and phenanthroline ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the coordination of the ligands to the ruthenium center .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and controlled environments would be essential to maintain consistency and quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .

Mechanism of Action

The mechanism of action of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center can undergo changes in oxidation state, which is crucial for its catalytic activity. The bipyridyl and phenanthroline ligands play a significant role in stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: can be compared with other similar coordination complexes, such as:

These comparisons highlight the unique properties of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride , particularly its stability and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C34H24ClN6Ru+

Molecular Weight

653.1 g/mol

IUPAC Name

1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride

InChI

InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q;;;;+2/p-1

InChI Key

HGKWXGDGCGMDCZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.